Lipophilicity Comparison (XLogP3)
4-Isothiocyanato-3,5-dimethylphenol exhibits a predicted XLogP3 of 3.7 , reflecting the combined effect of two methyl groups and one phenolic –OH. By contrast, 3,5-dimethylphenyl isothiocyanate—which bears the same methyl substitution but lacks the phenolic –OH—has a significantly higher predicted LogP of 4.02 [1]. The non-methylated analogue 4-isothiocyanatophenol has a predicted ALogP of approximately 2.82 . This yields a lipophilicity gradient of ~1.2 log units across the three compounds, corresponding to a >10-fold difference in predicted octanol–water partition coefficient between the target and the non-hydroxylated analogue.
| Evidence Dimension | Predicted octanol–water partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 (BOC Sciences prediction) |
| Comparator Or Baseline | 3,5-Dimethylphenyl isothiocyanate: LogP = 4.02 (QSAR DB); 4-Isothiocyanatophenol: ALogP ≈ 2.82 (ChemicalBook) |
| Quantified Difference | ΔLogP = –0.32 vs. 3,5-dimethylphenyl isothiocyanate; ΔLogP = +0.88 vs. 4-isothiocyanatophenol |
| Conditions | Predicted values from different computational models; direct experimental logP not available for target compound |
Why This Matters
A logP shift of >0.3 units modifies predicted membrane permeability and non-specific protein binding, making 4-isothiocyanato-3,5-dimethylphenol a measurably distinct choice for cell-based assays and ADME optimization.
- [1] QSAR DB (qsardb.org). Compound ID 1483: 1-isothiocyanato-3,5-dimethylbenzene. LogP = 4.021914. https://qsardb.org/repository/compounds/10967/264?id=1483 (accessed 2026). View Source
